molecular formula C18H26BNO3 B13464993 3,5-Dimethyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

3,5-Dimethyl-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13464993
M. Wt: 315.2 g/mol
InChI Key: BPNNJZUOGNCPSP-UHFFFAOYSA-N
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Description

1-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring attached to a phenyl group, which is further substituted with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The dioxaborolane moiety is known to participate in boron-mediated reactions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C18H26BNO3

Molecular Weight

315.2 g/mol

IUPAC Name

1-[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C18H26BNO3/c1-12-10-14(19-22-17(3,4)18(5,6)23-19)11-13(2)16(12)20-9-7-8-15(20)21/h10-11H,7-9H2,1-6H3

InChI Key

BPNNJZUOGNCPSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)N3CCCC3=O)C

Origin of Product

United States

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